rac Formoterol 1-O- is a compound that belongs to the class of long-acting beta-2 adrenergic agonists (LABAs), primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which can have different biological activities. The compound is specifically known for its role in bronchodilation, providing relief from bronchospasm.
This compound falls under several classifications:
The synthesis of rac Formoterol 1-O- typically involves several steps, including the formation of the core structure followed by functional group modifications.
The synthesis requires careful control of reaction conditions (temperature, pH) and may involve the use of protecting groups to prevent unwanted reactions at sensitive sites on the molecule.
The molecular structure of rac Formoterol 1-O- features a complex arrangement with multiple functional groups that contribute to its pharmacological activity. The structure can be represented as follows:
The compound exhibits chirality due to its asymmetric carbon atoms, which is crucial for its interaction with beta-2 adrenergic receptors.
rac Formoterol 1-O- can undergo various chemical reactions typical for organic compounds, including:
The stability of rac Formoterol 1-O- under different conditions (pH, temperature) plays a significant role in its reactivity and potential applications.
rac Formoterol 1-O- acts primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle lining the airways. This stimulation leads to:
The onset of action is typically rapid, with effects lasting for several hours, making it suitable for maintenance therapy in chronic respiratory diseases.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of rac Formoterol 1-O-.
rac Formoterol 1-O- has significant applications in scientific research and clinical settings:
rac Formoterol 1-O- designates the phenolic glucuronide conjugate of racemic formoterol, where glucuronic acid binds selectively to the phenolic hydroxyl group of the formanilide ring. This metabolite retains the core structure of formoterol (C~19~H~24~N~2~O~4~) but incorporates a glucuronyl moiety (C~6~H~8~O~6~), resulting in the molecular formula C~25~H~32~N~2~O~10~ and a molecular weight of 520.53 g/mol [1] [9]. The conjugation occurs at the para-hydroxy group relative to the formamide substituent, a site confirmed via enzymatic hydrolysis studies using β-glucuronidase and mass spectrometry [1] [3]. The 1-O- linkage differentiates this "direct" glucuronide from isomeric benzyl glucuronides, which form at the secondary aliphatic alcohol of formoterol’s ethanolamine side chain [9].
Table 1: Structural Characteristics of rac Formoterol and Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
rac Formoterol | C~19~H~24~N~2~O~4~ | 344.40 | Free base; phenolic OH, aliphatic OH |
rac Formoterol 1-O-glucuronide | C~25~H~32~N~2~O~10~ | 520.53 | Phenolic glucuronide (C-O bond) |
rac Formoterol O-sulfate | C~19~H~24~N~2~O~7~S | 424.47 | Phenolic sulfate ester (C-O-S bond) |
rac N-Deformyl Formoterol | C~18~H~22~N~2~O~3~ | 314.39 | Deformylated primary amine at formanilide site |
Racemic formoterol comprises equimolar amounts of pharmacologically active (R,R)-enantiomer and inactive (S,S)-enantiomer, differing in chirality at the β-hydroxyethanolamine carbon (C1) and the adjacent amine-bearing carbon (C2) [1] [2]. Glucuronidation at the phenolic position (1-O-) exhibits marked stereoselectivity. Human liver microsome studies demonstrate that the intrinsic clearance (V~max~/K~m~) for (S,S)-formoterol glucuronidation is 1.5–2.5 times higher than for the (R,R)-enantiomer (Table 2). This occurs despite comparable affinity (K~m~ values: 827.6 μM for (R,R) vs. 840.4 μM for (S,S)), indicating faster catalytic conversion of the inactive enantiomer [1].
In urinary excretion studies after oral rac-formoterol administration, the active (R,R)-enantiomer predominates as both unchanged drug and total drug (sum of free + conjugated). Median excreted amounts were:
This paradox—faster in vitro glucuronidation of (S,S)-formoterol yet higher in vivo (R,R)-glucuronide excretion—suggests enantiomeric differences in hepatic uptake, extrahepatic metabolism, or renal elimination. Gender may further modulate stereoselectivity, as one female subject exhibited a divergent metabolic profile [2].
Table 2: Stereoselective Glucuronidation Kinetics of Formoterol Enantiomers in Human Liver Microsomes
Enantiomer | Median K~m~ (μM) | Median V~max~ (pmol·min⁻¹·mg⁻¹) | V~max~/K~m~ Ratio (vs. R,R) | Interindividual Variability (V~max~/K~m~ Ratio Range) |
---|---|---|---|---|
(R,R) | 827.6 | 2625 | 1.00 (Reference) | 0.57–6.90 |
(S,S) | 840.4 | 4304 | 1.5–2.5* |
*Calculated from median values: 4304/840.4 ÷ 2625/827.6 ≈ 1.7, with literature reporting >2-fold difference [1]
N-Deformylation is a minor metabolic pathway for formoterol but a critical synthetic route for generating key impurities and analogs. This process cleaves the formamide group (-NCHO) to yield the primary amine derivative, rac N-Deformyl Formoterol (C~18~H~22~N~2~O~3~; MW 314.39 g/mol) [8] [9]. Synthesis typically involves:
N-Deformyl metabolites retain the β-adrenergic pharmacophore but exhibit altered receptor binding due to loss of the formyl group, which normally engages in hydrogen bonding within the receptor pocket. While not a major in vivo metabolite, this compound is an European Pharmacopoeia-listed impurity (Formoterol Impurity C) requiring strict control (≤0.15%) in drug substances [9]. Its synthesis highlights the vulnerability of the formanilide group to hydrolytic conditions during manufacturing.
Table 3: Synthesis and Characterization of N-Deformyl Formoterol
Step | Process | Reagents/Conditions | Product | Purity Controls |
---|---|---|---|---|
1 | N-Deformylation | TMSI in CH~2~Cl~2~, 25°C, 12h | rac N-Deformyl Formoterol free base | HPLC >95% |
2 | Salt Formation | Fumaric acid in isopropanol | rac N-Deformyl Formoterol Fumarate | Residual solvents |
3 | Impurity Profiling | Chiral HPLC vs. reference standards | Enantiomeric purity assessment | (R,R)/(S,S) ratio 1:1 ±0.05 |
Concluding RemarksThe chemical and stereochemical complexity of rac formoterol 1-O- derivatives underscores the interplay between metabolic fate and enantioselective pharmacology. Understanding these nuances—from the site-specific glucuronidation to the synthesis-driven deformylation—enables precise control of drug quality and interpretation of variable pharmacokinetics in asthma therapy.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9